molecular formula C16H14O B12916451 Trans-2,5-diphenyl-2,5-dihydrofuran

Trans-2,5-diphenyl-2,5-dihydrofuran

Cat. No.: B12916451
M. Wt: 222.28 g/mol
InChI Key: SQAYPBQBAVQLAP-HOTGVXAUSA-N
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Description

Trans-2,5-diphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with two phenyl groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of 1,4-diphenyl-1,4-butanediol under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trans-2,5-diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2,5-diphenyl-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2,5-diphenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Trans-2,5-diphenyl-2,5-dihydrofuran can be compared with other similar compounds, such as:

    2,5-dihydro-2,5-dimethoxyfuran: Differing in the substitution pattern on the furan ring.

    2,5-diphenylfuran: Lacking the dihydro component, leading to different reactivity and properties.

    2,5-dihydro-2,5-diphenylthiophene: A sulfur analog with distinct chemical behavior.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(2S,5S)-2,5-diphenyl-2,5-dihydrofuran

InChI

InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16-/m0/s1

InChI Key

SQAYPBQBAVQLAP-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C=C[C@H](O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(O2)C3=CC=CC=C3

Origin of Product

United States

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